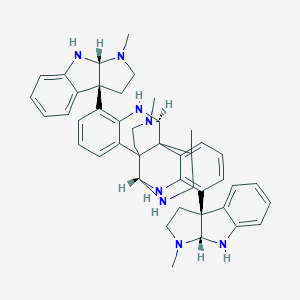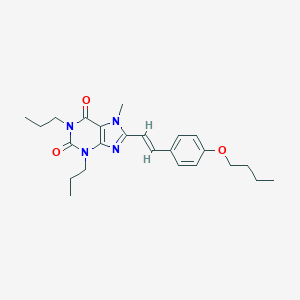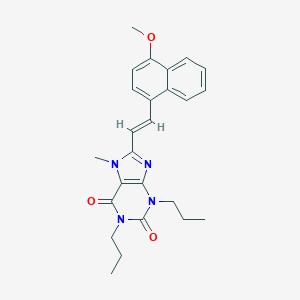
Psycholeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Psycholeine” is a complex organic molecule with a unique structure. This compound features multiple fused rings and chiral centers, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetrahydropyrrolo[2,3-b]indole units and their subsequent coupling to form the final hexacyclic structure. Common synthetic methods may include:
Stepwise construction of the indole units: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: Using reagents such as palladium catalysts to couple the indole units with the central tetrazahexacyclic core.
Chiral resolution: Employing chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at the chiral centers.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the indole units or the central core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might introduce hydroxyl or carbonyl groups, while reduction could convert ketones to alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Researchers can use the compound to study the mechanisms of various chemical reactions.
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Protein interactions: Studying how the compound interacts with proteins can provide insights into its potential therapeutic applications.
Medicine
Drug development: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent.
Diagnostic tools: The compound might be used in the development of diagnostic assays or imaging agents.
Industry
Material science: The compound could be used in the development of new materials with unique properties.
Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Pathways involved: The compound might affect various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole units.
Hexacyclic compounds: Other molecules with a similar hexacyclic core structure.
Uniqueness
Structural complexity: The compound’s unique combination of fused rings and chiral centers sets it apart from other similar compounds.
Biological activity: If the compound exhibits unique biological activity, this would further distinguish it from other related molecules.
Properties
CAS No. |
144424-79-3 |
|---|---|
Molecular Formula |
C15H28INO |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
(2R,11S)-5,14-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene |
InChI |
InChI=1S/C44H50N8/c1-26-25-45-37-43-21-24-52(4)40(49-35-29(13-9-15-31(35)43)41-19-22-50(2)38(41)46-33-17-7-5-11-27(33)41)44(26,43)32-16-10-14-30(36(32)48-37)42-20-23-51(3)39(42)47-34-18-8-6-12-28(34)42/h5-18,26,37-40,45-49H,19-25H2,1-4H3/t26?,37-,38+,39+,40+,41+,42+,43?,44?/m0/s1 |
InChI Key |
HEDIOFZXUDVGEU-WATQSORBSA-N |
SMILES |
CC1CNC2C34C1(C(NC5=C(C=CC=C53)C67CCN(C6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)C12CCN(C1NC1=CC=CC=C21)C |
Isomeric SMILES |
CC1CN[C@@H]2C34C1([C@H](NC5=C(C=CC=C53)[C@]67CCN([C@H]6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)[C@]12CCN([C@H]1NC1=CC=CC=C21)C |
Canonical SMILES |
CC1CNC2C34C1(C(NC5=C(C=CC=C53)C67CCN(C6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)C12CCN(C1NC1=CC=CC=C21)C |
Synonyms |
Psycholeine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid](/img/structure/B233679.png)
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)



![methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)





